molecular formula C27H22N2O7 B11090922 6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one

Cat. No.: B11090922
M. Wt: 486.5 g/mol
InChI Key: RBKJZXJQEWZNDV-FMIVXFBMSA-N
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Description

6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core substituted with nitro, phenyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the cycloaddition of nitrones with various dipolarophiles to form the quinoline core . The reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions, and electrophiles such as halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group, for example, has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of functional groups, which confer a broad range of biological activities. The presence of the trimethoxyphenyl group, in particular, enhances its ability to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H22N2O7

Molecular Weight

486.5 g/mol

IUPAC Name

6-nitro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one

InChI

InChI=1S/C27H22N2O7/c1-34-22-13-16(14-23(35-2)26(22)36-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(29(32)33)10-11-20(19)28-27(25)31/h4-15H,1-3H3,(H,28,31)/b12-9+

InChI Key

RBKJZXJQEWZNDV-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4

Origin of Product

United States

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